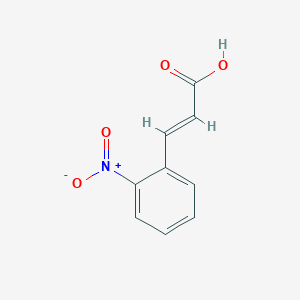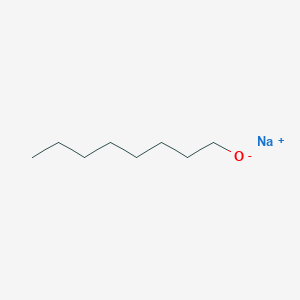![molecular formula C8H14O2 B092805 1,4-Dioxaspiro[4.5]decan CAS No. 177-10-6](/img/structure/B92805.png)
1,4-Dioxaspiro[4.5]decan
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decane is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2,2-Pentamethylene-1,3-dioxolane, Cyclohexanone ethylene ketal, and Cyclohexanone ethylene acetal .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decane can be achieved by taking 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as raw material. The process involves selective deketalization in an acidic solution. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]decane can be represented by the IUPAC Standard InChI: InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .Chemical Reactions Analysis
In the synthesis process, the reaction conditions were optimized to achieve a chromatographic yield of 1,4-Dioxaspiro[4.5]decan-8-one raised to 80% from 65% and the reaction time was reduced to 11 min from 15 h .Physical And Chemical Properties Analysis
The molecular weight of 1,4-Dioxaspiro[4.5]decane is 142.20 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .Wissenschaftliche Forschungsanwendungen
Synthese von Acrylamiden
1,4-Dioxaspiro[4.5]decan wird bei der Synthese von 2-(this compound-6-yl)acrylamiden verwendet. Dieser Prozess beinhaltet eine palladiumkatalysierte Aminocarbonylisierung, die zu hohen Ausbeuten führt . Der Einfluss der Amin-Nukleophile und Reaktionsbedingungen auf die isolierten Ausbeuten wurde untersucht .
Prolin-katalysierte Diels-Alder-Reaktion
Diese Verbindung dient als Reaktant für die prolin-katalysierte Diels-Alder-Reaktion . Diese Reaktion ist ein Verfahren zur Bildung von 6-gliedrigen Ringen in der organischen Chemie, ein häufiges Strukturelement in vielen Naturstoffen.
Stereodivergente Synthese von Carbahexofuranosen
This compound wird bei der stereodivergenten Synthese von Carbahexofuranosen verwendet . Dies sind Kohlenhydrat-Analoga, die potenzielle Anwendungen in der medizinischen Chemie haben.
Wittig-Olefinierung-Claisen-Umlagerungsprotokoll
Diese Verbindung wird im Wittig-Olefinierung-Claisen-Umlagerungsprotokoll verwendet . Dies ist ein Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen und zur Umlagerung von Kohlenstoffgerüsten in der organischen Synthese.
Crotylierungsreaktionen
This compound wird in Crotylierungsreaktionen verwendet . Diese Reaktionen werden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet und sind wichtig für die Synthese komplexer organischer Moleküle.
Synthese von Goniothalesdiol A
Diese Verbindung wird bei der asymmetrischen Synthese von Goniothalesdiol A verwendet . Dies ist ein Naturstoff, der auf seine potenziellen biologischen Aktivitäten untersucht wurde.
Synthese von L-Callipeltose
This compound wird bei der Synthese von L-Callipeltose verwendet . Dies ist ein Deoxyaminzucker, der in L-Callipeltosid A gefunden wird .
Basen-katalysierte Oxy-Michael-Addition
Diese Verbindung wird bei der basen-katalysierten Oxy-Michael-Addition verwendet
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1,4-Dioxaspiro[4It has been used in the preparation of various therapeutic agents, suggesting that its targets may vary depending on the specific derivative or application .
Mode of Action
The mode of action of 1,4-Dioxaspiro[4As a building block in chemical synthesis, it likely interacts with its targets through the formation of covalent bonds during the synthesis of larger molecules .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dioxaspiro[4It has been used in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . These compounds can modulate various biochemical pathways, suggesting that 1,4-Dioxaspiro[4.5]decane may indirectly influence these pathways through its derivatives.
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4Its derivatives have been used as therapeutic agents, suggesting that it may have indirect effects on cellular function .
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPRZYZKBQPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170234 | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177-10-6 | |
| Record name | 1,4-Dioxaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro[4.5]decane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-pentamethylene-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY2BN9VJ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)


![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)